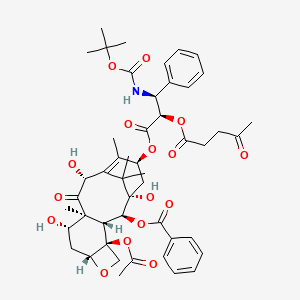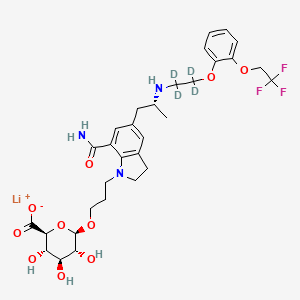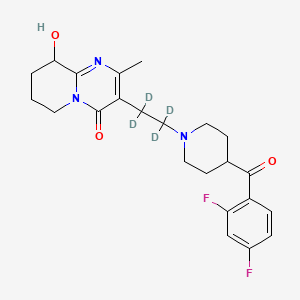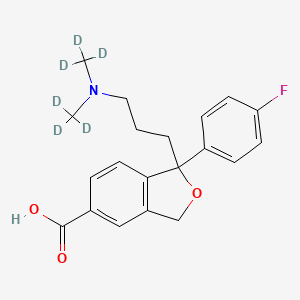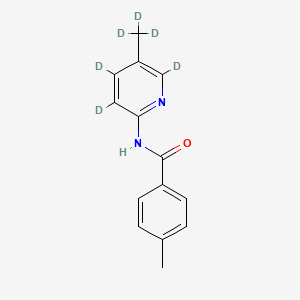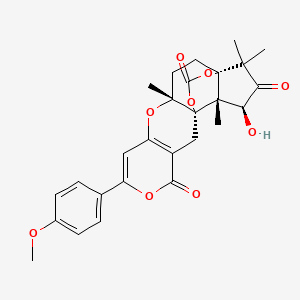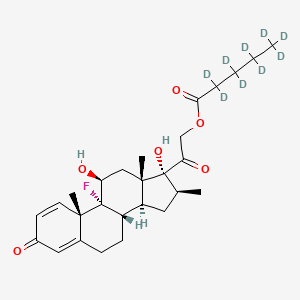
Betamethasone 21-valerate-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 21-valerate-d9 is a deuterated form of betamethasone valerate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory skin conditions such as eczema and psoriasis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of betamethasone valerate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-valerate-d9 involves the incorporation of deuterium atoms into the betamethasone valerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction typically involves the esterification of betamethasone with deuterated valeric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Betamethasone 21-valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone alcohol and other minor products.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce betamethasone and valeric acid.
Reduction: Reduction reactions can convert the ketone group in betamethasone to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Oxidation: Betamethasone alcohol and minor degradation products.
Hydrolysis: Betamethasone and valeric acid.
Reduction: Betamethasone with a hydroxyl group replacing the ketone group.
Wissenschaftliche Forschungsanwendungen
Betamethasone 21-valerate-d9 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Wirkmechanismus
Betamethasone 21-valerate-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines . The compound also inhibits the recruitment of monocytes and other immune cells to the site of inflammation .
Vergleich Mit ähnlichen Verbindungen
Betamethasone 21-valerate-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Betamethasone valerate: The non-deuterated form used in topical treatments for inflammatory skin conditions.
Betamethasone dipropionate: Another ester of betamethasone with similar anti-inflammatory properties.
Betamethasone benzoate: Used in combination with mineralocorticoids for the treatment of adrenal insufficiency.
This compound stands out due to its application in research and its ability to provide insights into the metabolic pathways of betamethasone valerate.
Eigenschaften
Molekularformel |
C27H37FO6 |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
InChI-Schlüssel |
FEROCCAEIIKMJT-KCPYVWLLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Kanonische SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


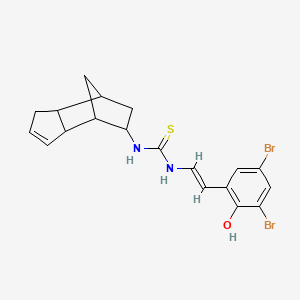
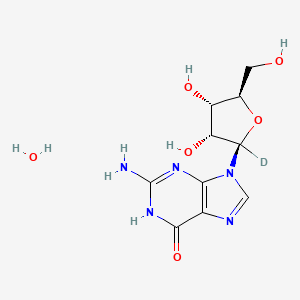
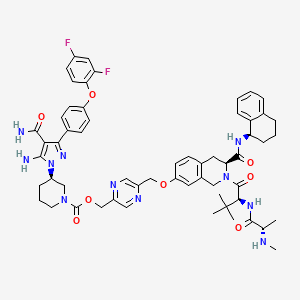

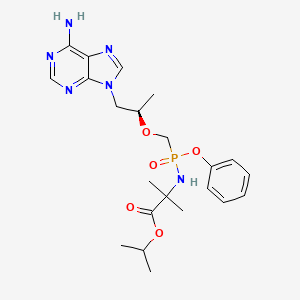
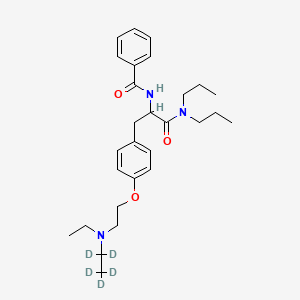
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
